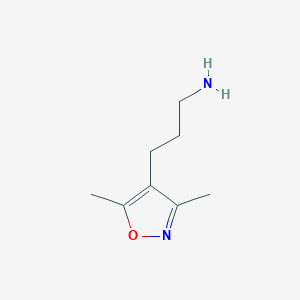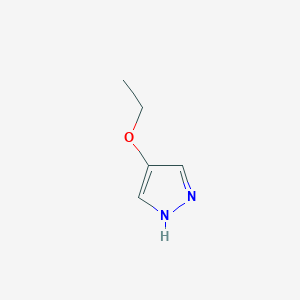
N-Methyl-1-(1-methylpyrrolidin-2-YL)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Methyl-1-(1-methylpyrrolidin-2-YL)methanamine” is a chemical compound with the molecular formula C7H16N2 . It is also known as “(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine” and has a molecular weight of 128.22 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “N-Methyl-1-(1-methylpyrrolidin-2-YL)methanamine” is 1S/C7H16N2/c1-8-6-7-4-3-5-9(7)2/h7-8H,3-6H2,1-2H3/t7-/m0/s1 . This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches.Physical And Chemical Properties Analysis
“N-Methyl-1-(1-methylpyrrolidin-2-YL)methanamine” is a liquid at room temperature . The storage temperature is between 2-8°C, and it should be kept in a dark place under an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Behavioral Pharmacology and Antidepressant Potential
A review on the behavioral pharmacology of AR-A000002, a novel, selective 5-Hydroxytryptamine1B (5-HT1B) antagonist, demonstrates its anxiolytic and antidepressant potential. The compound shows utility in treating anxiety and affective disorders, suggesting that 5-HT1B antagonists can play a significant role in managing these conditions (Hudzik et al., 2003).
Cytochrome P450 Enzyme Inhibition
Research on the selectivity of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes is crucial for understanding drug-drug interactions and metabolism. This includes the identification of selective inhibitors for different CYP isoforms, which is vital for predicting potential interactions and enhancing drug safety and efficacy (Khojasteh et al., 2011).
Metabolomics and Pharmacokinetics
The metabolomics of methadone highlights the variability in pharmacokinetics and pharmacodynamics between individuals, affecting dose-response and toxicological profiles. Understanding the metabolism of methadone and its major metabolites provides insights into personalized therapy for effective blood concentrations (Dinis-Oliveira, 2016).
Neurochemistry and Neurotoxicity
A review of the neurochemistry and neurotoxicity of 3,4‐Methylenedioxymethamphetamine (MDMA) delves into its acute and long-term effects on the brain, particularly focusing on the serotonin system. This research sheds light on the behavioral, psychological, and neurochemical changes induced by MDMA, providing a foundation for understanding its impact on the nervous system (McKenna & Peroutka, 1990).
Sigma-1 Receptor Mediated Role of Dimethyltryptamine
Research suggests that N,N-Dimethyltryptamine (DMT) may play a more universal role in cellular protective mechanisms beyond its known psychedelic effects. The discovery that DMT is an endogenous ligand of the sigma-1 receptor opens new avenues for investigating its physiological mechanisms and potential biological functions (Frecska et al., 2013).
Safety and Hazards
The compound has several hazard statements associated with it: H225 (Highly flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding ignition sources (P210), avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Eigenschaften
IUPAC Name |
N-methyl-1-(1-methylpyrrolidin-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-8-6-7-4-3-5-9(7)2/h7-8H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGHQPQYMACYDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCN1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562880 |
Source


|
| Record name | N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(1-methylpyrrolidin-2-YL)methanamine | |
CAS RN |
23210-47-1 |
Source


|
| Record name | N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1317632.png)

![6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B1317637.png)







![Magnesium, bromo[4-(trifluoromethoxy)phenyl]-](/img/structure/B1317657.png)